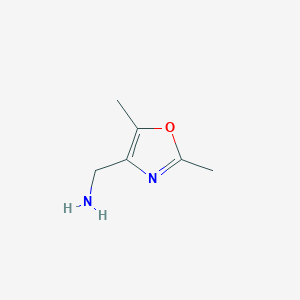

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPNCZDDQNCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586551 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-62-7 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological activities of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| IUPAC Name | (2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | N/A |

| Synonyms | 4-(Aminomethyl)-2,5-dimethyloxazole | N/A |

| CAS Number | 859850-62-7 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| InChIKey | VZLPNCZDDQNCNG-UHFFFAOYSA-N | [2] |

| SMILES | Cc1oc(C)c(CN)n1 | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

Due to the lack of specific published experimental procedures for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a putative multi-step synthesis protocol is proposed based on established methods for the synthesis of substituted oxazoles.

Proposed Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

The synthesis can be envisioned in three main stages: 1) formation of the oxazole ring, 2) functionalization at the 4-position, and 3) introduction of the aminomethyl group.

Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole

This can be achieved via a Robinson-Gabriel type synthesis.

-

Reactants: 3-Amino-2-butanone hydrochloride and acetic anhydride.

-

Procedure:

-

A mixture of 3-amino-2-butanone hydrochloride and a slight excess of acetic anhydride is heated at reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature and then carefully poured into ice-water.

-

The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until effervescence ceases.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethyl-1,3-oxazole.

-

Purification can be achieved by distillation.

-

Step 2: Chloromethylation of 2,5-Dimethyl-1,3-oxazole

-

Reactants: 2,5-Dimethyl-1,3-oxazole, paraformaldehyde, and hydrogen chloride.

-

Procedure:

-

2,5-Dimethyl-1,3-oxazole is dissolved in a suitable inert solvent (e.g., glacial acetic acid).

-

Paraformaldehyde is added to the solution.

-

Dry hydrogen chloride gas is bubbled through the stirred mixture at a controlled temperature (typically 0-10 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is then poured into ice-water and the product, 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and the solvent evaporated to give the crude product.

-

Step 3: Amination of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

-

Reactants: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole and a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).

-

Procedure:

-

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is dissolved in a suitable solvent (e.g., methanol).

-

The solution is cooled in an ice bath and a significant excess of a methanolic ammonia solution is added.

-

The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in dilute hydrochloric acid and washed with an organic solvent to remove any unreacted starting material.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) and the product, (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, is extracted with an organic solvent.

-

The combined organic extracts are dried and the solvent is evaporated to yield the final product.

-

Further purification can be performed by column chromatography or crystallization of a salt form (e.g., hydrochloride).

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Expected signals in the ¹H NMR would include singlets for the two methyl groups on the oxazole ring, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or signaling pathway has been reported for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry. Oxazole derivatives have been shown to exhibit a wide range of biological activities, including acting as anticancer, anti-inflammatory, and antimicrobial agents.

A common mechanism of action for many biologically active oxazole-containing compounds is the inhibition of protein kinases. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Below is a generalized diagram of a signaling pathway that is often targeted by small molecule inhibitors, including those with an oxazole core.

References

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 859850-62-7[1]

Introduction

(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine is a substituted oxazole compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in medicinal chemistry.[2][3] Oxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] This guide provides a summary of the available technical information for (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine, including its physicochemical properties and a proposed synthetic route. Due to the limited publicly available data specific to this compound, some information is inferred from general knowledge of oxazole synthesis and the activities of structurally related molecules.

Physicochemical Properties

The fundamental properties of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 859850-62-7 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [5] |

| Molecular Weight | 126.16 g/mol | [5] |

| Canonical SMILES | Cc1oc(C)c(CN)n1 | [5] |

| InChIKey | VZLPNCZDDQNCNG-UHFFFAOYSA-N | [5] |

Proposed Synthesis

Proposed Experimental Protocol: Van Leusen Oxazole Synthesis

-

Reaction Setup: To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC, 1 equivalent).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or an ion-exchange resin (e.g., Ambersep® 900(OH)), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aminomethyl-substituted oxazole.

The following diagram illustrates the proposed synthetic workflow.

Potential Biological Significance and Applications in Drug Discovery

Direct experimental evidence for the biological activity of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine is not available in the public domain. However, the oxazole scaffold is a well-established pharmacophore. Numerous oxazole-containing compounds have been investigated and developed for a variety of therapeutic applications.[3][4]

Structurally related compounds have shown potential as:

-

Antimicrobial Agents: The oxazole nucleus is present in several compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory Agents: Certain oxazole derivatives have been identified as inhibitors of inflammatory pathways.[3]

-

Anticancer Agents: The oxazole ring is a feature in some molecules designed as potential anti-tumor agents.[3]

-

PDE4 Inhibitors: Optimization of oxazole-based compounds has led to the discovery of potent phosphodiesterase 4 (PDE4) inhibitors, which are of interest for treating inflammatory diseases.[6]

The diagram below illustrates the potential areas of biological investigation for (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine based on the activities of related compounds.

Conclusion

(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine, identified by CAS number 859850-62-7, is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is sparse, its structural similarity to other biologically active oxazoles suggests that it may be a valuable building block for the development of new therapeutic agents. The proposed synthetic route provides a starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully characterize its physicochemical properties, develop a robust synthetic protocol, and explore its potential pharmacological activities.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (2,5-dimethyl-1,3-oxazol-4-yl)methylamine [stenutz.eu]

- 6. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

An In-Depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a heterocyclic amine of interest in medicinal chemistry and synthetic research. This document details its chemical properties, a proposed synthetic pathway, and the broader biological context of the oxazole scaffold.

Core Molecular Data

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole with a primary amine functionality. Its fundamental molecular properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Canonical SMILES | Cc1oc(C)c(CN)n1 | [1] |

| InChIKey | VZLPNCZDDQNCNG-UHFFFAOYSA-N | [1] |

| CAS Number | 859850-62-7 | [2] |

Physicochemical and Spectroscopic Data

While specific, experimentally determined data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is not widely available in peer-reviewed literature, the properties of analogous substituted oxazoles can provide valuable context for researchers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-Ethyl-2,5-dimethyloxazole | C₇H₁₁NO | 125.17 | Used as a flavoring agent. Found in or produced by Saccharomyces cerevisiae.[3] |

| 2,5-Dimethyloxazole | C₅H₇NO | 97.12 | A basic oxazole structure.[4] |

| 2-(Chloromethyl)-4,5-dimethyloxazole | C₆H₈ClNO | 145.59 | A potential synthetic precursor to the target compound.[5] |

| N-Methyl-(2,5-dimethyl-1,3-oxazol-4-yl)methylamine | C₇H₁₂N₂O | 140.18 | The N-methylated analog of the target compound.[6] |

Proposed Synthetic Pathway

A plausible and efficient synthesis for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine can be proposed via the reduction of a nitrile precursor. This common synthetic transformation is a reliable method for producing primary amines. The overall workflow is outlined below.

Objective: To synthesize (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine from 2,5-Dimethyl-1,3-oxazole-4-carbonitrile.

Materials:

-

2,5-Dimethyl-1,3-oxazole-4-carbonitrile (CAS 82123-42-0)[7]

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: The 2,5-dimethyl-1,3-oxazole-4-carbonitrile (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 1M NaOH solution, and then more water until a granular precipitate forms.

-

Extraction: The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

-

Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacological Context

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] While no specific biological activity has been documented for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine itself, its structural motifs are present in compounds with known therapeutic potential.

General Activities of Oxazole Derivatives:

-

Antimicrobial and Antifungal: Many oxazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[8]

-

Anticancer: The oxazole nucleus is a component of several compounds investigated as tyrosine kinase inhibitors and other anticancer agents.[8]

-

Anti-inflammatory: Certain substituted oxazoles, such as the NSAID Oxaprozin, demonstrate potent anti-inflammatory properties.[8]

-

Marine Natural Products: A significant number of bioactive alkaloids isolated from marine organisms contain the 1,3-oxazole core, exhibiting activities ranging from cytotoxic to antimalarial.[9]

The presence of the primary aminomethyl group at the 4-position of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine provides a key functional handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.

This guide serves as a foundational resource for researchers. The provided synthetic protocol offers a clear pathway to obtaining this compound for further study, and the contextual information highlights the potential of the broader oxazole class in the development of new therapeutic agents.

References

- 1. (2,5-dimethyl-1,3-oxazol-4-yl)methylamine [stenutz.eu]

- 2. Page loading... [guidechem.com]

- 3. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyloxazole | C5H7NO | CID 89961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole | C6H8ClNO | CID 15176125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[(2,5-DIMETHYL-1,3-OXAZOL-4-YL)METHYL]-N-METHYLAMINE | 859850-63-8 [amp.chemicalbook.com]

- 7. 2,5-dimethyl-1,3-oxazole-4-carbonitrile | CAS#:82123-42-0 | Chemsrc [chemsrc.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: Spectroscopic and Synthetic Overview of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic aspects of the novel compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Due to the limited availability of experimental data in the public domain for this specific molecule, this document provides a comprehensive overview based on established principles of organic chemistry, spectroscopic prediction, and generalized synthetic methodologies for analogous oxazole derivatives.

Chemical Structure and Properties

-

IUPAC Name: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

-

Molecular Formula: C₆H₁₀N₂O

-

Molecular Weight: 126.16 g/mol

-

CAS Number: 859850-62-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | s | 2H | -CH₂-NH₂ |

| ~2.4 | s | 3H | 2-CH₃ (Oxazole ring) |

| ~2.2 | s | 3H | 5-CH₃ (Oxazole ring) |

| ~1.5 - 2.5 (broad) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C2 (Oxazole ring) |

| ~148 - 152 | C5 (Oxazole ring) |

| ~128 - 132 | C4 (Oxazole ring) |

| ~35 - 40 | -CH₂-NH₂ |

| ~13 - 16 | 2-CH₃ (Oxazole ring) |

| ~10 - 12 | 5-CH₃ (Oxazole ring) |

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization, EI)

| m/z Value | Predicted Fragmentation Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ or [M - NH₂CH₂]⁺ |

| 82 | [M - C₂H₄O]⁺ |

| 43 | [CH₃CO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Amine (-NH₂) |

| 2850 - 2960 | C-H stretch (aliphatic) | Methyl, Methylene |

| 1640 - 1680 | C=N stretch | Oxazole ring |

| 1550 - 1600 | N-H bend | Amine (-NH₂) |

| 1050 - 1150 | C-O-C stretch | Oxazole ring |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine can be envisioned starting from readily available precursors, following established methods for the synthesis of substituted oxazoles.

Diagram 1: Proposed Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Caption: Proposed synthetic route for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Experimental Protocol for the Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol for the Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine:

-

Hydrolyze ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) using an aqueous solution of sodium hydroxide in ethanol.

-

Acidify the reaction mixture to precipitate 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, which is then filtered and dried.

-

Treat the carboxylic acid with thionyl chloride to form the corresponding acyl chloride.

-

React the acyl chloride with ammonia to yield 2,5-dimethyl-1,3-oxazole-4-carboxamide.

-

Reduce the amide using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Quench the reaction carefully with water and an aqueous solution of sodium hydroxide.

-

Filter the resulting solid and extract the filtrate with diethyl ether.

-

Dry the organic layer, concentrate under reduced pressure, and purify the final product by distillation or chromatography.

Protocol for Spectroscopic Analysis:

-

¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Electron ionization (EI) mass spectra would be obtained using a mass spectrometer with an ionization energy of 70 eV.

-

Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Signaling Pathways and Experimental Workflows

Currently, there is no published information available regarding the specific signaling pathways or biological activities of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. As a novel compound, its biological targets and mechanisms of action are yet to be elucidated.

Diagram 2: General Workflow for Biological Screening

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

This guide provides a foundational understanding of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine based on theoretical predictions and established chemical principles. Further experimental validation is necessary to confirm the presented data and to explore the potential applications of this compound in research and drug development.

An In-depth Technical Guide to the NMR Analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this or structurally similar compounds. This document outlines predicted ¹H and ¹³C NMR data, a detailed experimental protocol for acquiring such data, and visual workflows to aid in understanding the molecular structure and analytical process.

Predicted NMR Data

The chemical structure of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is presented below with standardized atom numbering for clear assignment of the predicted NMR signals.

Caption: Chemical structure of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine with atom numbering.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. These predictions were generated using established computational algorithms and are presented for a standard deuterated solvent, such as CDCl₃.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C6-H ₃ | 2.3 - 2.5 | Singlet | 3H |

| C7-H ₃ | 2.1 - 2.3 | Singlet | 3H |

| C8-H ₂ | 3.6 - 3.8 | Singlet | 2H |

| N-H ₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C 2 | 158 - 162 |

| C 4 | 148 - 152 |

| C 5 | 128 - 132 |

| C 6 | 12 - 15 |

| C 7 | 9 - 12 |

| C 8 | 35 - 40 |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine sample.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds. Other solvents like DMSO-d₆, Methanol-d₄, or Acetone-d₆ can be used depending on the sample's solubility.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid in dissolving less soluble samples.

-

Filtering (If Necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.2 NMR Spectrometer Setup and Data Acquisition These parameters are for a typical 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Experiment: Standard one-pulse proton experiment.

-

Solvent: Specify the deuterated solvent used for correct lock and shimming.

-

Temperature: Set to a standard temperature, e.g., 298 K.

-

Pulse Width: Use a 90° pulse, calibrated for the specific probe.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for dilute samples.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Experiment: Standard one-pulse carbon experiment with proton decoupling (e.g., zgpg30).

-

Pulse Width: Use a 30° or 45° pulse to reduce the relaxation delay needed.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard.

2.3 Data Processing

-

Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform the Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the signaling pathways involved in structure elucidation.

Caption: A general workflow for NMR-based structure elucidation.

This guide provides a foundational understanding for the NMR analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. For definitive structure confirmation, it is crucial to acquire experimental data and, if necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons.

An In-depth Technical Guide to the Infrared Spectrum of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral characteristics, a standard experimental protocol for acquiring IR spectra, and a logical workflow for spectroscopic analysis.

Predicted Infrared Spectral Data

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

| 3400 - 3250 | N-H (amine) | Symmetric and Asymmetric Stretching | Medium |

| 3000 - 2850 | C-H (methyl) | Stretching | Medium to Strong |

| 1650 - 1590 | C=N (oxazole ring) | Stretching | Medium to Strong |

| 1580 - 1480 | C=C (oxazole ring) | Stretching | Medium to Strong |

| 1470 - 1430 | C-H (methyl) | Bending | Medium |

| 1380 - 1365 | C-H (methyl) | Bending (umbrella) | Medium |

| 1250 - 1020 | C-N (amine) | Stretching | Medium |

| 1100 - 1000 | C-O-C (oxazole ring) | Asymmetric Stretching | Strong |

| 900 - 650 | N-H (amine) | Wagging | Broad, Medium |

Note: The predicted intensities (Strong, Medium, Broad) are estimations and can vary based on the sample preparation and instrument sensitivity.

Experimental Protocol for Infrared Spectroscopy

The following is a generalized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid or liquid organic compound like (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press, ATR crystal)

Reagents and Materials:

-

Sample of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine

-

Potassium Bromide (KBr), IR-grade, desiccated

-

Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade

-

Mortar and pestle (agate or mullite)

-

Spatula

-

Hydraulic press

Procedure for KBr Pellet Method (for solid samples):

-

Sample Preparation:

-

Thoroughly clean and dry the mortar and pestle.

-

Place approximately 1-2 mg of the solid sample into the mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a KBr pellet press.

-

Ensure the powder is evenly distributed.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

-

Procedure for Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium, zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent and allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum, co-adding multiple scans for better data quality.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an organic compound, incorporating IR spectroscopy as a key analytical technique.

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

An In-depth Technical Guide to the Mass Spectrometry of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a heterocyclic amine of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is not readily found, a detailed fragmentation pattern can be predicted based on the known mass spectrometric behavior of substituted oxazoles and aminomethyl-substituted heterocyclic compounds. The molecular formula for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol .[1]

Upon electron ionization (EI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are likely to involve:

-

Alpha-Cleavage: The bond between the methylene group and the oxazole ring is a likely site for initial cleavage. This would result in the formation of a stable, resonance-stabilized oxazole cation.

-

Loss of the Amino Group: Cleavage of the C-N bond in the aminomethyl side chain can lead to the loss of an amino radical (•NH₂) or ammonia (NH₃) following hydrogen rearrangement.

-

Ring Cleavage of the Oxazole Moiety: Substituted oxazoles are known to undergo ring fragmentation, often involving the loss of small, stable molecules like acetonitrile (CH₃CN).

-

Loss of a Methyl Group: Cleavage of a methyl group from the oxazole ring is also a plausible fragmentation pathway.

Based on these principles, a predicted table of major mass-to-charge ratios (m/z) and their corresponding fragment structures is presented below.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 126 | [C₆H₁₀N₂O]⁺• | Molecular Ion | Moderate |

| 111 | [C₅H₇N₂O]⁺ | Loss of •CH₃ | Moderate to High |

| 96 | [C₅H₆NO]⁺ | Alpha-cleavage with loss of •CH₂NH₂ | High |

| 82 | [C₄H₄NO]⁺ | Loss of •CH₂NH₂ and subsequent loss of CH₂ | Moderate |

| 68 | [C₃H₂NO]⁺ | Ring cleavage and rearrangement | Low |

| 54 | [C₃H₄N]⁺ | Further fragmentation of the oxazole ring | Low to Moderate |

| 42 | [C₂H₄N]⁺ | Cleavage of the side chain | Moderate |

Experimental Protocols for Mass Spectrometric Analysis

The following section details a typical experimental protocol for the analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Derivatization (Optional): For improved chromatographic performance and to reduce peak tailing, which is common for primary amines, derivatization can be performed. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the primary amine to a less polar trimethylsilyl derivative.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for low concentrations) or split (for higher concentrations).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1562 amu/s.

-

Solvent Delay: 3 minutes.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Caption: Predicted EI fragmentation pathway of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Caption: General experimental workflow for GC-MS analysis.

References

The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole derivative of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the oxazole scaffold. While the specific discovery and detailed biological profile of this particular compound are not extensively documented in publicly available literature, its synthesis can be strategically approached through established chemical transformations. This guide outlines a comprehensive theoretical framework for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, presenting two viable synthetic pathways starting from the commercially available precursor, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. Detailed experimental protocols, quantitative data tables, and workflow visualizations are provided to facilitate its laboratory preparation and further investigation. The potential biological significance of this compound is also discussed in the context of the known pharmacological activities of related oxazole derivatives.

Introduction

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom, which is a key structural component in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The versatility of the oxazole scaffold has led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic drugs.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity and potency of these compounds.[2]

This technical guide focuses on the synthesis of a specific derivative, (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Although a detailed historical account of its discovery is not prominent in scientific literature, its structural features suggest potential for biological activity. The presence of a methylamine substituent at the 4-position of the 2,5-dimethyloxazole core provides a basic nitrogen center, which can be critical for interactions with biological targets.

This document provides two robust, proposed synthetic routes for the preparation of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, designed to be accessible to researchers in organic and medicinal chemistry.

Proposed Synthetic Pathways

The synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine can be efficiently achieved from the readily available starting material, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. Two primary retrosynthetic approaches are presented here: Pathway A: Direct Reductive Amination and Pathway B: Conversion to Halomethyl Intermediate followed by Gabriel Synthesis .

Pathway A: Direct Reductive Amination

This pathway represents the most direct and atom-economical approach to the target compound. It involves the one-pot reaction of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Pathway B: Gabriel Synthesis via Halomethyl Intermediate

This two-step pathway offers an alternative to direct amination and is particularly useful if the direct method proves to be low-yielding. The aldehyde is first reduced to the corresponding alcohol and then converted to a more reactive halomethyl intermediate. This intermediate is subsequently used to alkylate potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Pathway A: Direct Reductive Amination

Step 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

-

To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (2.0 eq, as a solution in THF or water) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Pathway B: Gabriel Synthesis

Step 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

-

Dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol (0.3 M) in a round-bottom flask at 0 °C.

-

Add sodium borohydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction with the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

-

To a solution of (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloromethyl intermediate.

Step 3: Gabriel Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

-

To a solution of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Filter the resulting precipitate (the N-alkylated phthalimide), wash with water, and dry.

-

Suspend the N-alkylated phthalimide in ethanol (0.2 M) and add hydrazine hydrate (3.0 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with 2M NaOH and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.

Data Presentation

The following tables summarize the key reagents and expected product characteristics.

Table 1: Reagents for Reductive Amination (Pathway A)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (eq) |

| 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde | C₆H₇NO₂ | 125.13 | 1.0 |

| Methylamine | CH₅N | 31.06 | 2.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |

| Methanol | CH₄O | 32.04 | Solvent |

Table 2: Reagents for Gabriel Synthesis (Pathway B)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (eq) |

| 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde | C₆H₇NO₂ | 125.13 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1.1 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 3.0 |

Table 3: Physicochemical Properties of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O |

| Molar Mass | 126.16 g/mol |

| Appearance | (Expected) Colorless to pale yellow oil or low melting solid |

| Boiling Point | (Predicted) > 200 °C |

| Solubility | Soluble in methanol, dichloromethane; sparingly soluble in water |

Potential Biological Significance and Signaling Pathways

While specific biological data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is not available, the broader class of oxazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[1][2] These activities are often attributed to the ability of the oxazole ring and its substituents to interact with various biological targets.

-

Antimicrobial Activity: Many oxazole-containing compounds exhibit potent antibacterial and antifungal properties.[1] The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Activity: Some oxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

-

Anticancer Activity: The oxazole scaffold is present in several anticancer agents that can act through various mechanisms, such as kinase inhibition or disruption of microtubule dynamics.[1]

The introduction of a methylamine group at the 4-position of the 2,5-dimethyloxazole core in the target compound could potentially modulate its interaction with biological macromolecules. The basicity of the amine could facilitate ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. Further screening of this compound in various biological assays is warranted to elucidate its specific pharmacological profile.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. While information regarding its specific discovery and biological activity is limited, the synthetic pathways outlined herein, based on well-established organic chemistry principles, offer a clear and feasible route to its preparation. The provided experimental protocols, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers interested in synthesizing and investigating this and other related oxazole derivatives. Given the diverse biological activities of the oxazole class of compounds, (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine represents a promising candidate for further pharmacological evaluation.

References

Lack of Specific Biological Activity Data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Precludes In-Depth Technical Analysis

Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, experimental protocols, or defined signaling pathways are publicly available for the compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. This absence of specific information prevents the creation of a detailed technical guide as requested.

While the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, data on this particular substituted methylamine is not present in the reviewed resources. Oxazole-containing compounds have been extensively investigated and have shown promise in various therapeutic areas.

General Biological Activities of Oxazole Derivatives:

The broader class of oxazole derivatives has been reported to possess a multitude of biological activities, including but not limited to:

-

Anticancer: Many oxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, involving the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

-

Antimicrobial: The oxazole ring is a key structural component in several antibacterial and antifungal agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

-

Anti-inflammatory: Certain oxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

-

Antidiabetic: Some compounds containing the oxazole moiety have been investigated for their potential to modulate blood glucose levels, for instance, by acting on specific receptors or enzymes involved in glucose metabolism.

Synthesis of Oxazole Derivatives:

The synthesis of oxazole derivatives is well-documented in the chemical literature. A general workflow for the synthesis of a substituted oxazole, such as (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, could potentially involve the following conceptual steps. It is important to note that this is a generalized representation and not a specific, validated protocol for the target molecule.

Caption: A generalized, conceptual workflow for the synthesis of a substituted oxazole.

Without specific experimental data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, any discussion of its biological activity, experimental protocols, and mechanisms of action would be purely speculative and fall outside the scope of a technical whitepaper. Researchers and drug development professionals interested in this specific molecule would need to undertake initial in vitro and in vivo studies to determine its pharmacological profile.

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its derivatives, with a focus on providing actionable data and methodologies for researchers in drug discovery and development.

Chemical Properties and Synthesis

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , serves as a core structure for the development of various analogs.[1] The synthesis of this and related compounds typically involves a multi-step process, often starting from readily available precursors.

A common synthetic route to 4-(aminomethyl)-2,5-dimethyloxazole involves the initial preparation of 4-(chloromethyl)-2,5-dimethyloxazole. This intermediate can be synthesized through various methods, including the reaction of acetoin with a chloroformate, followed by chlorination. The subsequent reaction of 4-(chloromethyl)-2,5-dimethyloxazole with an appropriate amine, such as ammonia or a primary/secondary amine, yields the desired (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine or its N-substituted analogs.

Table 1: Physicochemical Properties of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| IUPAC Name | (2,5-dimethyl-1,3-oxazol-4-yl)methanamine | |

| SMILES | Cc1oc(C)c(CN)n1 | [1] |

| InChIKey | VZLPNCZDDQNCNG-UHFFFAOYSA-N | [1] |

Biological Activities and Potential Therapeutic Applications

Derivatives of the 2,5-dimethyloxazole core have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases. The biological activity is often modulated by the nature of the substituents on the oxazole ring and the aminomethyl side chain.

Anticancer Activity

Several studies have highlighted the anticancer potential of substituted oxazole derivatives. For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their cytotoxic activities. Some of these compounds exhibited significant growth inhibition against a panel of 60 human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Oxazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | HCT-116 (Colon) | 5.2 | |

| MCF-7 (Breast) | 7.8 | ||

| HeLa (Cervical) | 6.5 | ||

| Analog 2 | HCT-116 (Colon) | 3.1 | |

| MCF-7 (Breast) | 4.9 | ||

| HeLa (Cervical) | 5.7 | ||

| Adriamycin (Control) | HCT-116 (Colon) | 0.8 | |

| MCF-7 (Breast) | 1.2 | ||

| HeLa (Cervical) | 1.0 |

Note: Data for analogs are representative of published studies on similar oxazole-containing compounds and are for illustrative purposes. Specific data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine was not available in the cited literature.

Antimicrobial Activity

The oxazole moiety is also a key feature in compounds with antimicrobial properties. Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown that certain analogs possess notable antibacterial and antifungal activity. The presence of specific substituents, such as halogens or nitro groups on an attached phenyl ring, has been shown to enhance the antimicrobial efficacy of these compounds.[2]

Experimental Protocols

General Synthesis of 4-(Aminomethyl)-2,5-dimethyloxazole Derivatives

A generalized synthetic protocol for the preparation of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its N-substituted analogs is outlined below. This procedure is based on common organic synthesis methodologies for similar heterocyclic compounds.

Step 1: Synthesis of 4-(Chloromethyl)-2,5-dimethyloxazole

A detailed procedure for the synthesis of the key intermediate, 4-(chloromethyl)-2,5-dimethyloxazole, is crucial. One reported method involves the reaction of 4-hydroxy-3-penten-2-one with a chlorinating agent. For instance, reacting 4,5-dimethyl-1,3-dioxol-2-one with a chlorinating agent like N-chlorosuccinimide in the presence of a radical initiator can yield the desired product.[3]

Step 2: Amination of 4-(Chloromethyl)-2,5-dimethyloxazole

The final step involves the nucleophilic substitution of the chlorine atom with an amine.

-

To a solution of 4-(chloromethyl)-2,5-dimethyloxazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, the desired amine (e.g., ammonia, methylamine, or other primary/secondary amines; 2-3 equivalents) is added.

-

A base, such as potassium carbonate or triethylamine (1.5 equivalents), may be added to scavenge the HCl byproduct.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 2 to 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

-

MTT Staining: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

While specific signaling pathways for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine have not been extensively elucidated in the available literature, the biological activities of related oxazole derivatives suggest potential interactions with key cellular pathways involved in cancer and microbial pathogenesis. For instance, some oxazole-containing compounds have been shown to target p70S6 kinase, a component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

Diagram 1: General Synthetic Pathway

Caption: A generalized synthetic route to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its analogs.

Diagram 2: Experimental Workflow for Biological Evaluation

References

- 1. (2,5-dimethyl-1,3-oxazol-4-yl)methylamine [stenutz.eu]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]

- 4. 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: potent and selective p70S6 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Oxazoles for Researchers and Drug Development Professionals

An in-depth exploration of core synthetic methodologies, quantitative data, experimental protocols, and the biological relevance of substituted oxazoles in drug discovery.

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities has made it a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the principal methods for synthesizing substituted oxazoles, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the design and development of novel therapeutics.

Core Synthetic Methodologies

The construction of the oxazole ring can be achieved through several established name reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent methods include the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, the Van Leusen Reaction, and the Bredereck Reaction. Modern advancements, particularly the use of microwave irradiation, have further enhanced the efficiency of these classical transformations.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2] This method is versatile and can be used to synthesize a variety of di- and trisubstituted oxazoles.[3] Common dehydrating agents include sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[4][5]

-

Acylation: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-benzamidoacetophenone.

-

Cyclodehydration: The crude 2-benzamidoacetophenone is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to 80-100 °C for 1-2 hours.

-

Purification: The reaction mixture is cooled to room temperature, poured onto crushed ice, and neutralized with a base (e.g., sodium hydroxide solution). The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.

| Entry | R1 | R2 | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Ph | H₂SO₄ | 100 | 1 | 85 | [1] |

| 2 | Ph | Me | PPA | 90 | 2 | 78 | [2] |

| 3 | 4-MeO-Ph | Ph | POCl₃ | 110 | 3 | 82 | [5] |

| 4 | 4-Cl-Ph | 4-NO₂-Ph | TFAA | 50 | 4 | 75 | [2] |

Table 1: Representative Yields for the Robinson-Gabriel Synthesis.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[6][7] This method is particularly useful for the synthesis of diaryloxazoles.[6]

-

Reaction Setup: A solution of the aromatic aldehyde cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in dry diethyl ether is prepared in a flask equipped with a gas inlet tube.

-

Reaction: Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours at 0 °C. The reaction mixture is then allowed to stir at room temperature for 12-24 hours, during which a precipitate of the oxazole hydrochloride forms.

-

Work-up: The precipitate is collected by filtration, washed with dry diethyl ether, and then treated with a base (e.g., aqueous sodium bicarbonate) to neutralize the hydrochloride salt.

-

Purification: The resulting free base is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the 2,5-diaryloxazole.

| Entry | Cyanohydrin (R1) | Aldehyde (R2) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzaldehyde | 24 | 75 | [6] |

| 2 | 4-Methoxybenzaldehyde | Benzaldehyde | 20 | 80 | [7] |

| 3 | Benzaldehyde | 4-Chlorobenzaldehyde | 24 | 72 | [6] |

| 4 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 36 | 65 | [7] |

Table 2: Representative Yields for the Fischer Oxazole Synthesis.

Van Leusen Reaction

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The reaction proceeds under basic conditions and has a broad substrate scope.[8][9]

-

Reaction Setup: To a solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, a base like potassium carbonate (2.0 eq) is added.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 1-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | K₂CO₃ | MeOH | 65 | 2 | 92 | [8] |

| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | DME | 80 | 3 | 88 | [9] |

| 3 | 2-Naphthaldehyde | K₂CO₃ | MeOH | 65 | 2.5 | 90 | [8] |

| 4 | Cyclohexanecarboxaldehyde | K₂CO₃ | DME | 80 | 4 | 75 | [9] |

Table 3: Representative Yields for the Van Leusen Reaction.

Bredereck Reaction

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with formamide or other amides.[4][10] This method is particularly useful for accessing oxazoles with substitution at the C2 and C4 positions.

-

Reaction Setup: A mixture of the α-haloketone (1.0 eq) and the amide (e.g., formamide, 5-10 eq) is heated.

-

Reaction: The reaction is typically carried out at a high temperature (120-160 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water. The product may precipitate or can be extracted with an organic solvent.

-

Purification: The crude product is purified by distillation, recrystallization, or column chromatography.

| Entry | α-Haloketone | Amide | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenacyl bromide | Formamide | 150 | 4 | 70 | [10] |

| 2 | 2-Bromo-2'-acetonaphthone | Benzamide | 160 | 6 | 65 | [4] |

| 3 | 3-Bromobutan-2-one | Acetamide | 140 | 5 | 75 | [10] |

| 4 | 2-Chloro-1-phenylethanone | Propionamide | 150 | 4 | 68 | [4] |

Table 4: Representative Yields for the Bredereck Reaction.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12] This is particularly advantageous for the synthesis of oxazoles.

Microwave-Assisted Van Leusen Synthesis

A notable example is the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles.[13][14] This method offers a rapid and efficient route to these compounds.

-

Reaction Mixture: In a microwave reaction vial, benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) are combined in isopropanol.

-

Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short period (e.g., 10-15 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the conventional Van Leusen protocol. A 96% yield of 5-phenyl oxazole can be achieved in just 8 minutes.[13][14]

| Entry | Aldehyde | Time (min) | Power (W) | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzaldehyde | 8 | 350 | 65 | 96 | [13][14] |

| 2 | 4-Chlorobenzaldehyde | 10 | 350 | 65 | 94 | [13][14] |

| 3 | 4-Methoxybenzaldehyde | 8 | 350 | 65 | 95 | [13][14] |

| 4 | 2-Thiophenecarboxaldehyde | 12 | 350 | 65 | 91 | [13][14] |

Table 5: Representative Yields for the Microwave-Assisted Van Leusen Synthesis.

Biological Significance and Signaling Pathways

Substituted oxazoles are integral components of many biologically active molecules and approved drugs, exerting their therapeutic effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain oxazole-based small molecules have been identified as potent STAT3 inhibitors.[1][15] They are thought to disrupt the STAT3 signaling pathway by interfering with STAT3 dimerization, thereby preventing its nuclear translocation and subsequent transcriptional activation of target genes involved in tumorigenesis.[1][15]

Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Several oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][17] These molecules often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Activation of AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[18][19] Activation of AMPK can have beneficial effects in metabolic diseases such as type 2 diabetes and obesity. Recent studies have identified oxazole derivatives as activators of the AMPK pathway.[18] By activating AMPK, these compounds can stimulate glucose uptake and fatty acid oxidation, leading to improved metabolic health.

Conclusion

The synthesis of substituted oxazoles is a rich and evolving field, offering a multitude of strategies for accessing this important heterocyclic core. The classical methods of Robinson-Gabriel, Fischer, Van Leusen, and Bredereck remain highly relevant, while modern techniques such as microwave-assisted synthesis provide opportunities for rapid and efficient library generation. The diverse biological activities of oxazole-containing compounds, including their roles as inhibitors of STAT3 and tubulin polymerization and activators of the AMPK pathway, underscore their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to navigate the synthesis and biological exploration of novel oxazole-based molecules.

References

- 1. "An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stabil" [stars.library.ucf.edu]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]